4-Chloro-3'-fluoro-biphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3’-fluoro-biphenyl-2-ylamine is an organic compound with the molecular formula C12H9ClFN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3’-position, along with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-fluoro-biphenyl-2-ylamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3’-fluoro-biphenyl-2-ylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-fluoro-biphenyl-2-ylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the amine group to form nitro or secondary amine derivatives .
Scientific Research Applications
4-Chloro-3’-fluoro-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-fluoro-biphenyl-2-ylamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors that mediate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-biphenyl-2-ylamine: Similar structure but lacks the fluorine substitution.
4’-Fluoro-biphenyl-2-ylamine: Similar structure but lacks the chlorine substitution.
4-Chloro-4’-fluoro-biphenyl: Similar structure but lacks the amine group.
Uniqueness
4-Chloro-3’-fluoro-biphenyl-2-ylamine is unique due to the presence of both chlorine and fluorine substitutions along with an amine group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9ClFN |
---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
5-chloro-2-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-9-4-5-11(12(15)7-9)8-2-1-3-10(14)6-8/h1-7H,15H2 |
InChI Key |
NWUSSMBFHVYUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.